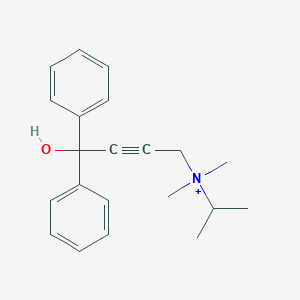
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, also known as WY-14643, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium exerts its effects by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium leads to the upregulation of target genes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to exhibit various biochemical and physiological effects, including:
- Anti-inflammatory effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells.
- Anti-cancer effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer cells.
- Anti-diabetic effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to improve insulin sensitivity and glucose tolerance in various animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has several advantages as a research tool, including its well-established mechanism of action and its ability to activate PPARs selectively. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal experiments.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, including:
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
- Development of more potent and selective PPAR agonists based on the structure of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Investigation of the molecular mechanisms underlying the observed biological effects of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Evaluation of the safety and efficacy of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium in clinical trials.
In conclusion, 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by activating PPARs, leading to the upregulation of target genes and the observed biological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium involves the reaction of 4-hydroxybenzaldehyde with isopropylamine and subsequent reaction with N,N-dimethyl-4,4-diphenylbut-2-yn-1-amine. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in various preclinical studies.
Eigenschaften
Molekularformel |
C21H26NO+ |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1 |
InChI-Schlüssel |
QKCKFJODNFMYKD-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286546.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)